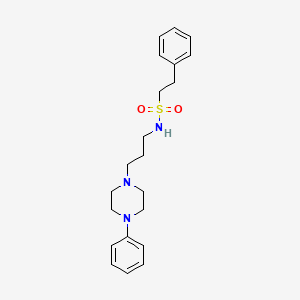
2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
The unusual reactivity of ethanesulfonic acid derivatives, such as 2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide, has led to the development of efficient synthesis methods for E-arylethenesulfonamides, highlighting their significant role in chemical and pharmaceutical fields. This includes novel one-pot, two-step procedures starting from 1-hydroxy-1-arylalkanes, emphasizing the importance of these compounds in synthetic chemistry due to their easy availability and straightforward synthesis processes (Aramini et al., 2003).
Enzyme Inhibition for Therapeutic Applications
Studies on compounds structurally related to this compound have shown significant inhibitory effects on carbonic anhydrase I and II, with implications for therapeutic applications in conditions where enzyme modulation is beneficial. These findings demonstrate the potential of such compounds in medical chemistry, especially in designing new drugs with improved efficacy and specificity (Gul et al., 2016).
Pharmacological Studies and Receptor Agonism
The pharmacological profile of similar compounds has been explored, revealing their agonist properties at specific receptor subtypes, which is crucial for developing targeted therapies. For instance, N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide demonstrates selective agonist activity at the α1A-adrenoceptor subtype with potential applications in treating stress urinary incontinence, highlighting the diverse therapeutic potentials of these molecules (Buckner et al., 2002).
Antimicrobial and Anticonvulsant Properties
Further research into the chemical derivatives of ethanesulfonamides has uncovered their antimicrobial properties, providing a foundation for the development of new antibiotics. Moreover, the anticonvulsant activity of hybrid compounds derived from ethanesulfonamides points towards their potential use in epilepsy treatment, expanding the therapeutic applications of these compounds (Merugu et al., 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, playing a crucial role in memory and cognition .
Mode of Action
This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a significant role in learning and memory. By preventing the breakdown of acetylcholine, the compound potentially enhances the signaling in this pathway, which could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
The result of the compound’s action would likely be an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission. This could potentially improve cognitive function and memory, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function by impacting cell signaling pathways and gene expression . Specifically, it has been shown to inhibit the activity of AChE, which can influence cellular metabolism and neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as AChE . It acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition, thereby affecting the enzyme’s activity and subsequently influencing gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the compound exhibits stability and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Given its interaction with AChE, it may be involved in cholinergic neurotransmission .
Propiedades
IUPAC Name |
2-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c25-27(26,19-12-20-8-3-1-4-9-20)22-13-7-14-23-15-17-24(18-16-23)21-10-5-2-6-11-21/h1-6,8-11,22H,7,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROXLUODUBKBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)
![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2882795.png)
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)
![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)


![4-[N-(THIOPHENE-2-SULFONYL)BUTANAMIDO]PHENYL BUTANOATE](/img/structure/B2882804.png)

![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B2882807.png)

![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)
![2-(3-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2882815.png)
